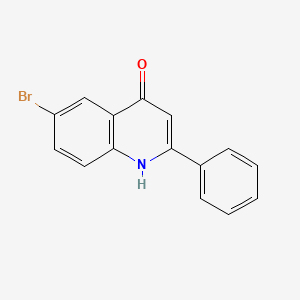

6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one

Übersicht

Beschreibung

6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one is a chemical compound with the molecular formula C15H10BrNO It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one typically involves the reaction of anthranilic acid derivatives with appropriate brominating agents. One common method includes the use of bromine in acetic acid as a brominating agent. The reaction conditions often require refluxing the mixture to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert it into 1,4-dihydroquinoline derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Quinoline-2,4-dione derivatives.

Reduction: 1,4-Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication and cell division, thereby exhibiting antimicrobial or anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Phenylquinoline: Lacks the bromine atom, resulting in different reactivity and biological activity.

6-Chloro-2-phenyl-1,4-dihydroquinolin-4-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

2-Phenyl-1,4-dihydroquinolin-4-one:

Uniqueness

6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may contribute to its distinct biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biologische Aktivität

6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one is a chemical compound categorized under quinoline derivatives, known for their diverse biological and pharmacological activities. Its molecular formula is C15H10BrNO, with a molecular weight of 300.15 g/mol. The presence of the bromine atom in its structure enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains and fungi. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with notable antifungal activity against Aspergillus flavus. The half-maximal inhibitory concentration (IC50) values for these activities suggest that the compound could be developed into a potent antimicrobial agent.

| Organism | Activity Type | IC50 (µg/mL) |

|---|---|---|

| Aspergillus flavus | Antifungal | 1.05 |

| Staphylococcus aureus | Antibacterial | Not specified |

The mechanism of action for this compound involves the inhibition of key enzymes such as DNA gyrase and topoisomerase. These enzymes are crucial for DNA replication and cell division, which explains the compound's potential as an antimicrobial and anticancer agent. By disrupting these processes, the compound can effectively halt the proliferation of pathogenic microorganisms and cancer cells.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies involving various cancer cell lines, including promyelocytic leukemia HL-60 and breast cancer adenocarcinoma MCF-7, have indicated that this compound can induce apoptosis and inhibit cell proliferation. The cytotoxic effects were evaluated using the MTT assay, revealing low micromolar activity against these cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | <0.3 | Induces apoptosis |

| MCF-7 | Not specified | Inhibits cell proliferation |

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance or alter its biological activity. The presence of electron-withdrawing groups like bromine has been linked to increased potency against microbial and cancerous cells. Research has shown that modifications at specific positions on the quinoline ring can significantly impact the compound's efficacy.

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals that variations in substituents lead to different biological activities:

| Compound | Key Difference | Biological Activity |

|---|---|---|

| 2-Phenylquinoline | No bromine | Lower reactivity |

| 6-Chloro-2-phenyl-1,4-dihydroquinolin-4-one | Chlorine instead of bromine | Different activity profile |

| 2-Phenyl-1,4-dihydroquinolin-4-one | Lacks halogen | Reduced antimicrobial properties |

Study on Antimicrobial Efficacy

A recent study focused on synthesizing novel quinolone analogs revealed that brominated derivatives like this compound exhibited superior antifungal activity compared to non-brominated counterparts. This study highlighted the importance of halogen substitution in enhancing biological efficacy.

Study on Anticancer Properties

Another investigation assessed the anticancer potential of various quinoline derivatives, including this compound. The results indicated that this compound significantly inhibited cell growth in HL-60 cells through mechanisms involving DNA damage and apoptosis induction.

Eigenschaften

IUPAC Name |

6-bromo-2-phenyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO/c16-11-6-7-13-12(8-11)15(18)9-14(17-13)10-4-2-1-3-5-10/h1-9H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUYMVFNCPTYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60549561 | |

| Record name | 6-Bromo-2-phenylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20364-59-4 | |

| Record name | 6-Bromo-2-phenylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.